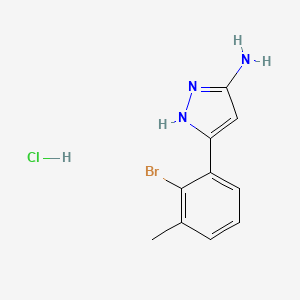
3-Amino-5-(2-bromo-3-methylphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32876605 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876605 involves a series of chemical reactions under specific conditions. The preparation method typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The synthetic route may involve multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.
Industrial Production Methods
Industrial production of MFCD32876605 is carried out on a large scale using optimized processes to ensure high yield and purity. The production process involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated control systems. The industrial preparation method is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD32876605 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876605 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of MFCD32876605 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen atoms, while reduction reactions may yield reduced forms with increased hydrogen content.
Scientific Research Applications
MFCD32876605 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32876605 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
IOELVJQMOJZVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















